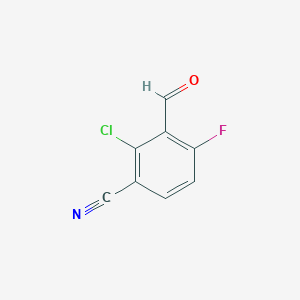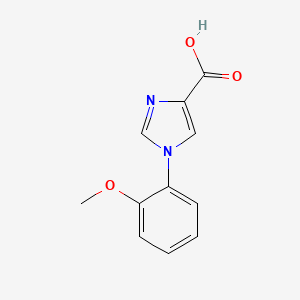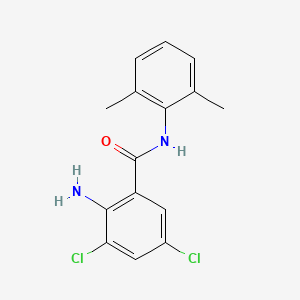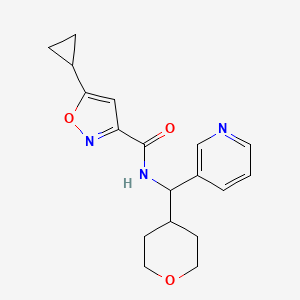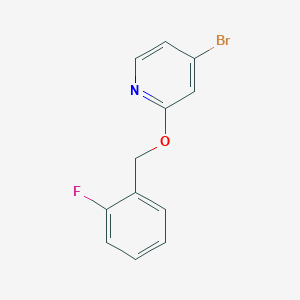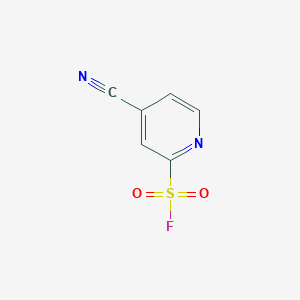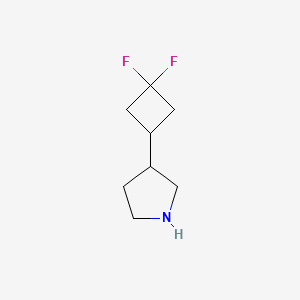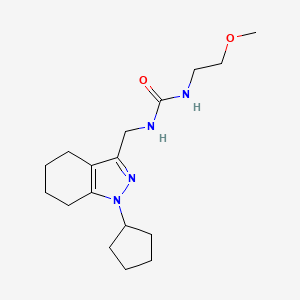
1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CMPU, and it is a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an important enzyme that is involved in the regulation of cyclic nucleotide signaling pathways in the brain, and it has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Dimerization
Research on ureidopyrimidones, which share structural motifs with the compound , reveals their strong dimerization capabilities via quadruple hydrogen bonding in both solid states and solutions. This characteristic makes them useful for supramolecular chemistry applications, providing a basis for developing new materials with specific properties (Beijer et al., 1998).
Corrosion Inhibition
Mannich bases derived from urea compounds have been investigated for their effectiveness as corrosion inhibitors on mild steel surfaces in acidic solutions. Their study underscores the relationship between molecular structure and inhibition efficiency, highlighting the potential of urea derivatives in protecting metals against corrosion (Jeeva et al., 2015).
Central Nervous System Agents
A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have been synthesized and shown to possess anxiolytic and muscle-relaxant properties. This demonstrates the therapeutic potential of such compounds in developing drugs targeting the central nervous system (Rasmussen et al., 1978).
Herbicidal Activity
Substituted phenyltetrahydropyrimidinones, closely related to the compound of interest, have been identified as preemergence herbicides. They inhibit carotenoid biosynthesis by blocking the phytoene desaturase step, offering a new approach to weed control in agricultural settings (Babczinski et al., 1995).
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-12-4-5-13(10-14(12)18)21-17(24)20-11-15-19-7-6-16(22-15)23-8-2-3-9-23/h4-7,10H,2-3,8-9,11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHVFAJYBLNKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-Thiazol-2-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2603933.png)
![3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one](/img/structure/B2603934.png)
![9-(4-bromophenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603935.png)
![4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2603936.png)
